molecular formula C16H14O8 B1196514 6-Methoxytaxifolin

6-Methoxytaxifolin

Cat. No. B1196514
M. Wt: 334.28 g/mol
InChI Key: FDRYLJGFQYHFHZ-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxytaxifolin is a pentahydroxyflavanone that is (+)-taxifolin substituted by a methoxy group at position 6. It has a role as a plant metabolite. It is a member of dihydroflavonols, a member of 3'-hydroxyflavanones, a pentahydroxyflavanone, a monomethoxyflavanone, a secondary alpha-hydroxy ketone and a member of 4'-hydroxyflavanones. It derives from a (+)-taxifolin.

Scientific Research Applications

Antioxidant and Anti-Inflammatory Potential

6-Methoxytaxifolin exhibits promising antioxidant properties. A study on Drosophila melanogaster (fruit flies) found that treatment with Fraxetin, a compound related to 6-methoxytaxifolin, showed significant antioxidant activity. This was evident through increased antioxidant reserves of glutathione and reduced peroxidative damage, highlighting its potential in combating oxidative stress-related disorders (Fernández-Puntero et al., 2001).

Cytotoxic and Antitumor Effects

Research also indicates potential cytotoxic and antitumor effects of compounds related to 6-Methoxytaxifolin. For instance, a study on human neoplastic cells of hematopoietic or endodermal origin found that 1-Methoxy-canthin-6-one induces apoptosis and synergizes with tumor necrosis factor-related apoptosis-inducing ligand activity, suggesting its potential as a candidate for antineoplastic therapies (Ammirante et al., 2006).

Potential in Treating Organophosphate Poisoning

A new antidote combination for the treatment of organophosphate poisoning was investigated, including a study on the stability of the antidote combination containing HI-6, an oxime cholinesterase reactivator, which is structurally related to 6-Methoxytaxifolin. The results showed that this new antidote combination is stable, and the amount of each antidote remains unchanged over time (Clair et al., 2000).

Implications in Bone Health

A study focusing on a compound structurally similar to 6-Methoxytaxifolin, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, showed significant efficacy in models of bone turnover. This suggests the potential of such compounds in the prevention and treatment of osteoporosis (Hutchinson et al., 2003).

properties

Product Name

6-Methoxytaxifolin

Molecular Formula

C16H14O8

Molecular Weight

334.28 g/mol

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,14-15,17-19,21-22H,1H3/t14-,15+/m0/s1

InChI Key

FDRYLJGFQYHFHZ-LSDHHAIUSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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